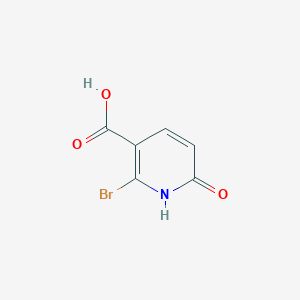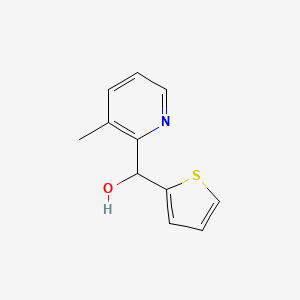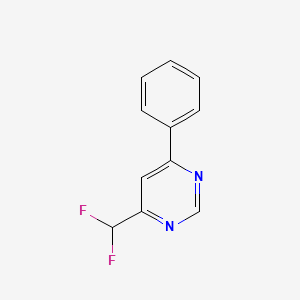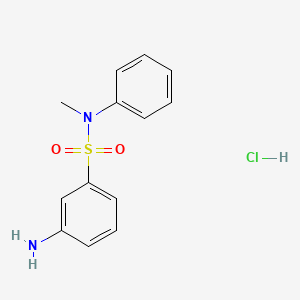
3-amino-N-methyl-N-phenylbenzenesulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-methyl-N-phenylbenzenesulfonamide hydrochloride is an organic compound with the molecular formula C13H15ClN2O2S and a molecular weight of 298.79 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is typically used in research settings due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-methyl-N-phenylbenzenesulfonamide hydrochloride typically involves the following steps:
N-methylation: The starting material, aniline, undergoes N-methylation using methyl iodide in the presence of a base such as sodium hydroxide.
Sulfonation: The N-methylated aniline is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To ensure efficient mixing and reaction control.
Purification steps: Including crystallization and recrystallization to achieve high purity.
Hydrochloride formation: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-N-methyl-N-phenylbenzenesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to sulfinamide or thiol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Sulfinamide or thiol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
3-amino-N-methyl-N-phenylbenzenesulfonamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-amino-N-methyl-N-phenylbenzenesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-amino-N-methyl-N-phenylbenzenesulfonamide: The base compound without the hydrochloride salt.
N-methyl-N-phenylbenzenesulfonamide: Lacks the amino group.
3-amino-N-phenylbenzenesulfonamide: Lacks the N-methyl group.
Uniqueness
3-amino-N-methyl-N-phenylbenzenesulfonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the amino and sulfonamide groups allows for versatile chemical modifications and interactions with biological targets.
Propriétés
Formule moléculaire |
C13H15ClN2O2S |
|---|---|
Poids moléculaire |
298.79 g/mol |
Nom IUPAC |
3-amino-N-methyl-N-phenylbenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C13H14N2O2S.ClH/c1-15(12-7-3-2-4-8-12)18(16,17)13-9-5-6-11(14)10-13;/h2-10H,14H2,1H3;1H |
Clé InChI |
RXCXVENLORVPHV-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





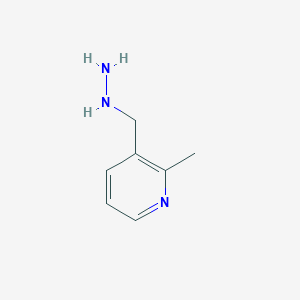
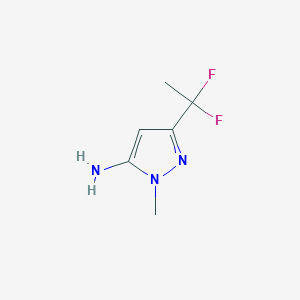
![{3-[2-(Azepan-1-yl)ethoxy]phenyl}boronic acid](/img/structure/B13083541.png)
